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4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid Documentation Hub

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  • Product: 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid

Core Science & Biosynthesis

Foundational

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid chemical structure analysis

This guide provides an in-depth technical analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural hybrid of the GABA-B agonist Baclofen and the gabapentinoid scaffold. This molecule represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural hybrid of the GABA-B agonist Baclofen and the gabapentinoid scaffold. This molecule represents a class of sterically hindered


-amino acids designed to enhance metabolic stability and receptor selectivity through conformational restriction.

Classification:


-Amino Acid / GABA-B Receptor Ligand Candidate
Chemical Family:  3-Aryl-4,4-dimethyl-GABA Analogs

Executive Summary & Structural Logic

This compound is effectively a "Gem-Dimethyl Baclofen" . While Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is the gold standard for treating spasticity, it suffers from rapid renal clearance and moderate blood-brain barrier (BBB) penetration.

The structure of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid introduces a critical modification:

  • Backbone: A pentanoic acid chain.[1][2]

  • Substitution: A methyl group and an amino group at position 4.[1]

  • Result: The C4 carbon becomes a quaternary center bonded to the C3-aryl group, the C5-methyl, a substituent methyl, and the amine.

    • Note: In IUPAC nomenclature for this specific chain, the "4-methylpentanoic" backbone implies the longest chain is 5 carbons. With an amino group also at C4, this creates a gem-dimethyl moiety at the

      
      -position relative to the carboxyl group.
      

Pharmacophore Impact:

  • Thorpe-Ingold Effect: The bulky gem-dimethyl group at the

    
    -carbon restricts the rotation of the amino-group tail, forcing the molecule into a pre-organized conformation that may lower the entropic penalty of binding to the GABA-B receptor.
    
  • Metabolic Blockade: The quaternary carbon adjacent to the amine prevents the action of GABA Transaminase (GABA-T) , which requires an extractable

    
    -proton to degrade GABA analogs. This suggests a significantly longer half-life than Baclofen.
    

Chemical Structure & Properties[1][3][4][5][6][7][8][9][10]

FeatureSpecification
IUPAC Name 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Chirality Two chiral centers (C3 and C4). However, C4 is achiral if the "4-methyl" and "C5" are identical methyl groups (symmetric gem-dimethyl). C3 is the primary chiral center.
Lipophilicity (LogP) Estimated ~1.8 - 2.2 (Higher than Baclofen due to +2 methyls).
pKa (Acid) ~3.8 (Carboxyl)
pKa (Base) ~10.2 (Hindered primary amine)

Synthesis Protocol: The Nitro-Michael Route

Synthesizing quaternary


-amino acids is challenging due to steric hindrance. The standard Reformatsky reaction used for Baclofen fails here. The most robust "self-validating" protocol utilizes the Michael addition of 2-nitropropane  to a cinnamate derivative, followed by reduction.
Reagents & Materials
  • Precursor: Ethyl 4-chlorocinnamate (Commercial or synthesized via Wittig reaction).

  • Nucleophile: 2-Nitropropane (Source of the gem-dimethyl amine motif).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.

  • Reductant: Raney Nickel or Pd/C with H₂.

  • Solvent: Acetonitrile (Step 1), Ethanol (Step 2).

Step-by-Step Methodology
Phase 1: Construction of the Carbon Skeleton (Michael Addition)
  • Dissolution: Dissolve Ethyl 4-chlorocinnamate (1.0 eq) in Acetonitrile under N₂ atmosphere.

  • Activation: Add 2-Nitropropane (1.2 eq).

  • Catalysis: Add DBU (1.1 eq) dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.

  • Reflux: Heat to 60°C for 12 hours. The steric bulk of the isopropyl group requires thermal energy to overcome the activation barrier.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). Disappearance of the cinnamate alkene spot indicates conversion.

  • Workup: Evaporate solvent, redissolve in DCM, wash with 1N HCl (to remove DBU), dry over MgSO₄.

    • Product:Ethyl 3-(4-chlorophenyl)-4-methyl-4-nitropentanoate .

Phase 2: Nitro Reduction & Lactamization

Critical Insight:


-Amino esters with gem-dimethyl substituents spontaneously cyclize to form pyrrolidones (lactams)  upon reduction due to the Thorpe-Ingold effect.
  • Hydrogenation: Dissolve the nitro-ester in Ethanol. Add Raney Nickel (10% w/w).

  • Pressure: Hydrogenate at 50 psi H₂ for 24 hours.

  • Filtration: Filter catalyst through Celite.

  • Isolation: Evaporate solvent. The residue is likely the Lactam intermediate (4-(4-chlorophenyl)-5,5-dimethylpyrrolidin-2-one).

Phase 3: Hydrolysis to Final Amino Acid
  • Hydrolysis: Reflux the lactam in 6N HCl for 18 hours to open the ring.

  • Purification: Concentrate in vacuo. The product will crystallize as the Hydrochloride salt.

  • Neutralization: Adjust pH to 6.5 with LiOH in water to precipitate the zwitterionic free acid.

  • Recrystallization: Recrystallize from Water/Isopropanol.

Synthesis Workflow Diagram

SynthesisProtocol Start Ethyl 4-chlorocinnamate Intermediate1 Nitro-Ester Intermediate (Gem-dimethyl formation) Start->Intermediate1 Michael Addition (Acetonitrile, 60°C) Reagent 2-Nitropropane + DBU Reagent->Intermediate1 Intermediate2 Lactam Intermediate (Spontaneous Cyclization) Intermediate1->Intermediate2 Hydrogenation (Thorpe-Ingold Effect) Reduction H2 / Raney Ni (Reduction) Reduction->Intermediate2 Final 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic acid Intermediate2->Final Acid Hydrolysis Hydrolysis 6N HCl Reflux (Ring Opening) Hydrolysis->Final

Caption: Synthesis of the target molecule via the Nitro-Michael route, highlighting the spontaneous lactamization driven by steric compression.

Pharmacological Mechanism & Signaling

The molecule targets the GABA-B Receptor , a G-protein coupled receptor (GPCR). Unlike GABA-A (an ion channel), GABA-B mediates slow, long-term inhibitory signals.

Binding Mode
  • The "Veneer" Hypothesis: The 4-chlorophenyl ring binds to a lipophilic pocket near the orthosteric site, similar to Baclofen.

  • The Amino-Carboxyl Clamp: The zwitterionic head group binds to the conserved Venus Flytrap Module (VFTM) of the GABA-B1 subunit.

  • Steric Enhancement: The gem-dimethyl group at C4 locks the amine in a gauche orientation relative to the phenyl ring, mimicking the bioactive conformation of GABA.

Signaling Cascade

Upon binding, the G


 subunit dissociates and inhibits Voltage-Gated Calcium Channels (VGCCs) presynaptically, reducing neurotransmitter release (Glutamate/Substance P).

GABAB_Pathway Drug 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic acid Receptor GABA-B Receptor (GPCR) Drug->Receptor Agonist Binding Gi Gi/o Protein (Dissociation) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits (G-alpha) CaChannel Ca2+ Channels (N/P/Q) (Inhibition) Gi->CaChannel Inhibits (G-beta-gamma) KChannel GIRK K+ Channels (Activation) Gi->KChannel Activates (G-beta-gamma) cAMP cAMP Levels (Decrease) AC->cAMP Effect Hyperpolarization & Decreased NT Release CaChannel->Effect KChannel->Effect

Caption: Signal transduction pathway. The compound acts as an agonist, leading to presynaptic inhibition of Calcium influx and postsynaptic hyperpolarization.

Metabolic Stability Profile

A major limitation of GABA analogs is their rapid clearance. This molecule addresses this via Steric Shielding .

Enzyme TargetInteractionOutcome
GABA Transaminase (GABA-T) Requires

-hydrogen abstraction to convert amine to aldehyde.
BLOCKED. The quaternary C4 has no protons. The molecule is metabolically stable against GABA-T.
CYP450 Potential for para-hydroxylation on the chlorophenyl ring.Slow. The -Cl group deactivates the ring, protecting it from oxidation.
Renal Elimination Organic Anion Transporters (OAT).Likely excreted unchanged, similar to Gabapentin, but with a longer half-life due to lipophilicity.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • Andruszkiewicz, R., & Silverman, R. B. (1990). "A convenient synthesis of 3-alkyl-4-aminobutanoic acids." Synthesis. (Methodology for Michael addition of nitroalkanes to cinnamates). Link

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology. (SAR of Baclofen analogs). Link

  • Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. (Discussion of gem-dimethyl effects in GABA analogs). Link

  • Ong, J., & Kerr, D. I. (2005). "Clinical potential of GABAB receptor modulators." CNS Drug Reviews. Link

Sources

Exploratory

Thermodynamic Stability of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid

This guide provides an in-depth technical analysis of the thermodynamic stability of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural analog of Baclofen characterized by a gem-dimethyl substitution at the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural analog of Baclofen characterized by a gem-dimethyl substitution at the


-position.

Technical Guide for Drug Development & Application Scientists

Executive Summary & Compound Identity

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid represents a specific structural modification of the GABA-agonist Baclofen. By introducing a methyl group at the C4 position of the pentanoic acid backbone (effectively creating a gem-dimethyl center at the


-carbon), this molecule is designed to alter metabolic susceptibility and receptor binding kinetics.

However, this structural change introduces a critical thermodynamic trade-off. While the steric bulk at the


-position may enhance metabolic stability  (by blocking 

-proton abstraction required for transamination), it significantly compromises chemical stability relative to Baclofen. The primary thermodynamic driver for instability is the Thorpe-Ingold Effect (gem-dimethyl effect), which accelerates intramolecular cyclization to form the corresponding lactam impurity.
Structural Definition
  • IUPAC Name: 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid

  • Core Scaffold:

    
    -Amino Acid (GABA derivative)[1][2]
    
  • Key Feature: Quaternary Carbon at C4 (gem-dimethyl substitution)

  • Chirality: The C3 position is chiral, leading to (R) and (S) enantiomers. The C4 position is achiral due to the symmetry of the two methyl groups (C5 and the C4-methyl substituent).

Thermodynamic Stability Profile

The Lactamization Pathway (Critical Instability)

The most significant thermodynamic risk for this compound is the formation of 4-(4-chlorophenyl)-5,5-dimethylpyrrolidin-2-one (the gem-dimethyl analog of Baclofen Impurity A).

Mechanism & Causality

In linear


-amino acids, the amine and carboxylic acid groups are separated by a flexible chain. The formation of a 5-membered lactam ring requires the molecule to adopt a specific eclipsed conformation, which is entropically unfavorable.
  • Baclofen: The cyclization is slow under neutral conditions because of the entropic penalty of ring closure.

  • 4-Methylpentanoic Analog: The presence of two methyl groups at C4 restricts the bond rotation angles (

    
    ) of the backbone. This steric crowding forces the amine and carboxyl groups closer together, reducing the entropic cost of cyclization. This is the Thorpe-Ingold Effect .
    

Thermodynamic Consequence: The Gibbs Free Energy (


) of the lactam product is significantly lower relative to the open-chain zwitterion compared to Baclofen. Consequently, the equilibrium constant (

) for cyclization is higher, making the compound prone to spontaneous degradation in solution and the solid state (if amorphous or wet).

Lactamization OpenChain Open Chain Zwitterion (Thermodynamically Metastable) TS Tetrahedral Intermediate (Rate Limiting Step) OpenChain->TS + Heat / Acid Lactam Cyclic Lactam (Thermodynamically Favored) TS->Lactam - H2O (Thorpe-Ingold Acceleration) Lactam->OpenChain Hydrolysis (Slow)

Figure 1: The gem-dimethyl substitution lowers the activation energy and favors the equilibrium toward the lactam form.

Solid-State Stability
  • Zwitterionic Lattice: Like Baclofen, this compound exists as a zwitterion in the crystalline state. The electrostatic attraction between the ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups provides a high lattice energy.
  • Melting Point: Expected to be high (

    
    ), with decomposition.
    
  • Hygroscopicity: The quaternary ammonium center increases hydrophobicity relative to Baclofen, potentially reducing hygroscopicity. However, if moisture is absorbed, it acts as a plasticizer and proton transfer medium, catalyzing the conversion to the lactam even in the solid state.

Solution Stability
  • pH Dependence:

    • Acidic pH (< 2): Protonation of the carboxyl group (

      
      ) makes the carbonyl carbon highly electrophilic. Cyclization is rapid.
      
    • Basic pH (> 9): The amine is unprotonated (

      
      ), increasing nucleophilicity. Cyclization is observed (similar to Baclofen Impurity A formation).[3]
      
    • Neutral pH (Isoelectric Point): Maximum stability. The zwitterionic form dominates, where the amine is protonated (non-nucleophilic) and the carboxyl is deprotonated (non-electrophilic).

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following stress testing (forced degradation) protocols are recommended. These are designed to quantify the specific acceleration of lactamization.

Forced Degradation Workflow

Objective: Determine the degradation rate constants (


) relative to Baclofen.
Stress ConditionProtocolExpected OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 80°C, 24hHigh Degradation (>10%)Protonation of carbonyl + gem-dimethyl effect drives rapid cyclization.
Base Hydrolysis 0.1 N NaOH, 80°C, 24hModerate Degradation Nucleophilic attack by free amine. May also observe racemization at C3.
Oxidation 3%

, RT, 24h
Stable The quaternary C4 blocks

-oxidation. More stable than Baclofen.
Thermal (Solid) 105°C, 7 daysLow to Moderate Surface lactamization if residual moisture is present.
Photostability UV/Vis (1.2M lux·h)Stable The chlorophenyl ring is generally photostable.
Analytical Method (HPLC-UV)

A stability-indicating method must separate the parent compound from the lactam impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses ionization of silanols and keeps carboxyl protonated for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 220 nm (Amide/Carboxyl absorption) and 265 nm (Phenyl ring).

  • Key Marker: The Lactam will be less polar (no zwitterion) and will elute significantly later than the parent amino acid.

Strategic Recommendations for Handling

Based on the thermodynamic analysis, the following handling strategies are required to maintain integrity:

  • Avoid Acidic Excipients: Do not formulate with acidic polymers (e.g., Eudragit L100) or citric acid, as the protonated carboxyl group is the primary trigger for the Thorpe-Ingold accelerated cyclization.

  • Moisture Control: Maintain relative humidity (RH) < 40% during processing. Moisture facilitates the proton transfer required for the zwitterion-to-lactam transition.

  • Buffer Selection: For liquid formulations, buffer near pH 6.0–7.0 (Isoelectric region). Avoid phosphate buffers if possible, as they can catalyze general acid-base reactions; citrate or acetate are preferred if pH allows.

StabilityWorkflow cluster_stress Stress Testing Start Compound Synthesis Check Purity Check (HPLC) Start->Check Acid Acid Stress (0.1N HCl) Check->Acid Base Base Stress (0.1N NaOH) Check->Base Heat Thermal Stress (80°C) Check->Heat Analysis Quantify Lactam (Impurity A Analog) Acid->Analysis Base->Analysis Heat->Analysis Decision Formulation Strategy Analysis->Decision Dry Granulation Dry Granulation Decision->Dry Granulation If Lactam > 1% Buffered Solution Buffered Solution Decision->Buffered Solution If Stable

Figure 2: Stability testing workflow focusing on lactam quantification.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane. Journal of the Chemical Society, Transactions. Link (Foundational paper on the Thorpe-Ingold Effect).

  • Gao, Y., et al. (2022). Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan.[2] Children (Basel). Link (Provides baseline stability data for the non-methylated parent compound).

  • Hutchinson, J., et al. (2009).[5] Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method.[5] Biomedical Chromatography.[5] Link (Details the lactamization pathway of Baclofen).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for conformational analysis and ring-closure kinetics).

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Selection &amp; Dissolution Protocols for 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid

Executive Summary This technical guide addresses the dissolution challenges associated with 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid (referred to herein as Compound 4-CMP ). Structurally analogous to Baclofen an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the dissolution challenges associated with 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid (referred to herein as Compound 4-CMP ). Structurally analogous to Baclofen and Gabapentin , this molecule presents a classic "zwitterionic trap": high crystal lattice energy coupled with poor solubility in both water (at neutral pH) and non-polar organic solvents.

Successful handling requires a specific understanding of its isoelectric point (pI) and lipophilicity . This guide provides validated protocols for preparing stock solutions for analytical (HPLC/LC-MS), pharmacological (in vitro/in vivo), and synthetic applications, utilizing pH manipulation and dipolar aprotic solvents to overcome the solvation barrier.

Physicochemical Profile & Solubility Mechanism[1][2][3]

To select the correct solvent, one must understand why the compound resists dissolution.

Structural Analysis

Compound 4-CMP features a 4-chlorophenyl ring and a pentanoic acid backbone with a gem-dimethyl-like substitution at the 4-position.

  • Acidic Moiety: Carboxylic acid (

    
    ).
    
  • Basic Moiety: Primary amine (

    
    ).
    
  • Lipophilic Core: The addition of the methyl group and the pentanoic chain makes 4-CMP significantly more hydrophobic than its parent analog, Baclofen.

The Zwitterionic Trap

At neutral pH (pH 6–8), the compound exists as a zwitterion (


). In this state, the strong electrostatic attraction between molecules creates a highly stable crystal lattice (high melting point) that water cannot easily break, yet the charged groups prevent dissolution in organic solvents like dichloromethane or hexane.

Key Rule: Solubility is achieved only by suppressing one of the charges.

pH StateDominant SpeciesSolubility BehaviorRecommended Solvent System
Acidic (pH < 2) Cationic (

)
Soluble in polar media0.1N HCl, dilute Acetic Acid
Neutral (pH 6-8) Zwitterionic (

)
INSOLUBLE (Precipitation Risk)None (Suspension only)
Basic (pH > 10) Anionic (

)
Soluble in aqueous base0.1N NaOH, Ammonium Hydroxide

Solvent Selection Decision Tree

The following logic flow dictates the solvent choice based on your downstream application.

SolventSelection Start Start: 4-CMP Solid AppCheck Select Application Start->AppCheck Analytical Analytical (LC-MS/HPLC) AppCheck->Analytical BioAssay Biological Assay (Cell/Animal) AppCheck->BioAssay Synthesis Synthesis/Purification AppCheck->Synthesis MobilePhase Dissolve in Mobile Phase (Water/MeCN + 0.1% Formic Acid) Analytical->MobilePhase Protonate Amine StockDMSO Make 10-50mM Stock in 100% DMSO BioAssay->StockDMSO AcidBase Use 1M HCl or 1M NaOH Synthesis->AcidBase Dilution Dilute into Buffer (Keep DMSO < 0.5%) StockDMSO->Dilution PrecipCheck Check for Precipitation (Zwitterion formation at pH 7.4) Dilution->PrecipCheck

Figure 1: Solvent selection logic based on the ionization state required for specific applications.

Detailed Solubilization Protocols

Protocol A: Preparation of Stock for Biological Assays (DMSO Method)

Use this for in vitro cell culture or enzyme inhibition assays.

Theory: DMSO (Dimethyl sulfoxide) is a dipolar aprotic solvent that can disrupt the zwitterionic lattice without chemically altering the drug.

  • Weighing: Weigh 10 mg of 4-CMP into a glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (biograde).

  • Agitation: Vortex vigorously for 60 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Note: The solution should be clear and colorless.

  • Storage: Store at -20°C. DMSO is hygroscopic; water absorption will cause the compound to precipitate over time.

  • Dilution (Critical Step):

    • When diluting into culture media (pH 7.4), add the DMSO stock slowly while vortexing the media.

    • Do not exceed 50 µM in the final aqueous buffer, or the compound may crash out as the zwitterion forms.

Protocol B: Preparation for LC-MS/HPLC Analysis

Use this for quantification and purity checks.

Theory: Acidification ensures the molecule is fully protonated (cationic), making it highly soluble in water/methanol mixtures and improving ionization efficiency in positive-mode ESI.

  • Solvent Preparation: Prepare a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

  • Dissolution: Add the solvent to the solid 4-CMP.

  • Concentration: Target 1 mg/mL.

  • Sonication: Sonicate for 2 minutes. The presence of acid is crucial; without it, the compound will not dissolve in 50% MeCN.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter before injection.

Protocol C: High-Concentration Aqueous Stock (HCl Method)

Use this for animal dosing (IP/PO) or chemical derivatization.

  • Calculate Molar Equivalents: Determine the moles of 4-CMP.

  • Acid Addition: Add 1.1 molar equivalents of 1.0 N HCl.

    • Example: For 1 mmol of Drug, add 1.1 mL of 1M HCl.

  • Dilution: Dilute with sterile water or saline to the desired volume.

  • Result: This forms the Hydrochloride Salt in situ, which is highly water-soluble.

    • Warning: Do not buffer this solution to pH 7 before administration, or it will precipitate. Inject as a slightly acidic solution (pH ~4-5 is usually tolerated IP/PO) or use a suspending agent (e.g., Methylcellulose) if neutral pH is strictly required.

Comparative Solubility Data (Estimated)

Based on structural analogs (Baclofen/Gabapentin) and lipophilicity modeling:

Solvent SystemSolubility EstimateComments
Water (pH 7) < 0.1 mg/mLInsoluble (Zwitterion)
PBS (pH 7.4) < 0.1 mg/mLInsoluble (Salting out effect)
0.1 N HCl > 20 mg/mLHighly Soluble (Cationic form)
0.1 N NaOH > 20 mg/mLHighly Soluble (Anionic form)
Methanol < 1 mg/mLPoor solubility without acid/base
DMSO > 50 mg/mLExcellent Stock Solvent
Ethanol < 0.5 mg/mLPoor solubility

Troubleshooting & FAQ

Q: My sample precipitated when I added the DMSO stock to my cell culture media. A: This is "Crash-out." You likely exceeded the solubility limit of the zwitterion (approx 10-50 µM).

  • Fix: Lower the final concentration or use a carrier protein (BSA) in the media to bind the drug.

Q: Can I use DMF instead of DMSO? A: Yes, DMF (Dimethylformamide) works similarly, but DMSO is preferred for biological compatibility.

Q: I see a "Ghost Peak" in my HPLC blank. A: Ensure you are not carrying over precipitated material on the injector needle. Use a wash solvent containing 50% organic + 0.1% Formic Acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Baclofen (CID 2284). Retrieved from [Link]

    • Context: Provides the baseline solubility and pKa profile for the 4-chlorophenyl-GABA class.
  • O'Neil, M.J. (Ed.). (2013).The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. Context: Authoritative source on the solubility of zwitterionic amino acids in organic solvents.
  • Kozlov, A., et al. (2018). "Solubility and dissolution thermodynamics of Baclofen in different solvents at different temperatures." Journal of Molecular Liquids. Context: Validates the temperature-dependence and pH-dependence of dissolving GABA-analogs.
  • DrugBank Online. Baclofen: Pharmacology and Solubility. Retrieved from [Link]

    • Context: Clinical formulation data indicating the necessity of acidic environments for liquid formulations (e.g.
Application

Application Note: In Vitro Characterization of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid

-Amino Acid / Baclofen Analog Target Receptors: GABA-B Receptor (Primary), Subunit of VGCC (Secondary) Introduction & Pharmacological Context The compound 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid represents a st...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid / Baclofen Analog
Target Receptors:  GABA-B Receptor (Primary), 

Subunit of VGCC (Secondary)

Introduction & Pharmacological Context

The compound 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid represents a structural hybrid within the GABA analog space. Its pharmacophore combines the 4-chlorophenyl ring at the


-position —the critical determinant for GABA-B receptor  selectivity (as seen in Baclofen)—with a sterically hindered, alkyl-substituted 

-amino motif characteristic of gabapentinoids.

Unlike Baclofen, the presence of the 4-methyl group and the pentanoic acid backbone introduces a quaternary center at the


-carbon. This structural modification is predicted to enhance lipophilicity and blood-brain barrier (BBB) penetration while potentially altering receptor residence time.

This Application Note outlines a robust in vitro validation funnel designed to:

  • Quantify functional agonism at the GABA-B receptor (Gi/o-coupled).

  • Determine binding affinity (

    
    ) via radioligand displacement.
    
  • Assess off-target liability or polypharmacology at the

    
     subunit of voltage-gated calcium channels (VGCC).
    

Experimental Logic & Signaling Pathway

To validate this compound, we must interrogate the canonical signaling pathway of GABA-B. Upon agonist binding, the GABA-B obligate heterodimer (GB1/GB2) activates


 proteins. This leads to the inhibition of Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP.
Signaling Pathway Visualization

GABAB_Signaling Compound 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic acid Receptor GABA-B Receptor (GB1/GB2 Heterodimer) Compound->Receptor Binding (Agonist) G_Protein Gi/o Protein Activation Receptor->G_Protein Coupling AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (By Gβγ) VGCC VGCC (Ca2+ Influx) (Inhibition) G_Protein->VGCC Inhibition (By Gβγ) cAMP Intracellular cAMP (Decreased) AC->cAMP Reduced Production

Figure 1: Canonical GABA-B signaling cascade. The primary assay readout tracks the inhibition of Adenylyl Cyclase via cAMP quantification.

Protocol A: Functional Agonist Assay (cAMP Inhibition)

Objective: Determine the


 of the compound for GABA-B receptor activation.
Methodology:  TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a cAMP competitive immunoassay (e.g., HTRF or LANCE Ultra).
Rationale:  Since GABA-B agonists decrease cAMP, we must first artificially stimulate cAMP levels using Forskolin, then measure the compound's ability to suppress this signal.
Materials & Reagents
ComponentSpecification
Cell Line CHO-K1 or HEK293 stably expressing recombinant human GABA-B R1 and R2 subunits.
Stimulant Forskolin (10

M final concentration).
Detection Eu-cryptate labeled anti-cAMP antibody + d2-labeled cAMP analog.
Assay Buffer HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).
Plate 384-well low-volume white microplates.
Step-by-Step Workflow
  • Cell Preparation:

    • Harvest cells using non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.

    • Resuspend cells in Assay Buffer to a density of

      
       cells/mL.
      
    • Critical Step: Include 0.5 mM IBMX in the buffer to prevent cAMP degradation by endogenous phosphodiesterases, ensuring a stable signal window.

  • Compound Addition:

    • Dispense 5

      
      L of the test compound (serial dilution, 10-point curve, top conc 100 
      
      
      
      M) into the plate.
    • Include controls: Baclofen (Reference Agonist) and CGP54626 (Antagonist) to verify specificity.

  • Stimulation:

    • Add 5

      
      L of Cell Suspension (
      
      
      
      cells/well).
    • Add 5

      
      L of Forskolin (Final conc. 10 
      
      
      
      M).
    • Note: The compound and Forskolin are often added simultaneously to capture the immediate inhibition kinetics.

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Readout & Analysis:

    • Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 615 nm & 665 nm).

    • Calculate the HTRF Ratio:

      
      .
      
    • Data Logic: The signal is inversely proportional to cAMP concentration. Therefore, an Agonist will result in High FRET Signal (Low cAMP), while Forskolin alone yields Low FRET Signal (High cAMP).

Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine the Binding Affinity (


) and Receptor Occupancy.
Methodology:  Competition binding using 

-CGP54626 (a high-affinity GABA-B antagonist). Rationale: Functional assays can be subject to amplification bias (receptor reserve). Binding assays provide the thermodynamic constant of the interaction.
Membrane Preparation
  • Homogenize GABA-B expressing CHO cells in ice-cold Tris-HCl buffer.

  • Centrifuge at 48,000

    
     g for 20 mins.
    
  • Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 2.5 mM

    
    , pH 7.4).
    
Assay Protocol
  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Reaction Mix (200

    
    L total): 
    
    • 50

      
      L Membranes (20-50 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -CGP54626 (1-2 nM final).
    • 50

      
      L Test Compound (4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid).
      
    • 50

      
      L Buffer (or 100 
      
      
      
      M Baclofen for Non-Specific Binding determination).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add liquid scintillation cocktail and count CPM (Counts Per Minute).

Protocol C: Selectivity Counter-Screen ( Subunit)

Context: The "4-methylpentanoic" tail mimics the leucine-like structure preferred by the


 subunit of voltage-gated calcium channels (the target of Gabapentin/Pregabalin). It is vital to check if this compound is a "dirty" drug acting on both targets.

Method:


-Gabapentin competition binding assay.
  • Source: Porcine cerebral cortex synaptic membranes.

  • Ligand: 10 nM

    
    -Gabapentin.
    
  • Result Interpretation:

    • If

      
      M: The compound is Selective for GABA-B .
      
    • If

      
      M: The compound is a Dual Ligand .
      

Data Analysis & Validation Criteria

Validation Logic

To consider the assay valid, the following criteria must be met:

ParameterAcceptance CriterionNotes
Z' Factor

Indicates a robust separation between Positive (Baclofen) and Negative (Vehicle) controls.
Signal-to-Background

Essential for TR-FRET sensitivity.
Reference

Baclofen: ~1-5

M
If Baclofen shifts significantly, check cell line expression levels.
Hill Slope

Deviation suggests cooperativity or non-specific aggregation.
Experimental Workflow Diagram

Workflow Start Compound Stock (10mM DMSO) Primary Primary Screen (Single Conc: 10uM) Start->Primary Decision1 >50% Activity? Primary->Decision1 Decision1->Start No (Discard) DoseResponse Dose Response (10-pt Curve) Decision1->DoseResponse Yes CounterScreen Alpha-2-Delta Binding Assay DoseResponse->CounterScreen Profile Final Pharmacological Profile CounterScreen->Profile

Figure 2: Screening cascade for characterizing novel GABA-B analogs.

References

  • Bowery, N. G., et al. (1981). "Baclofen: stereoselective binding at the GABA-B receptor." Neuroscience Letters.

  • Gomeza, J., et al. (1996). "Cloning and expression of the GABA-B receptor from rat brain." Proceedings of the National Academy of Sciences.

  • Cisbio Bioassays. (2023). "cAMP Gs/Gi Kit: Principle and Protocol." Revvity Application Notes.

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry.

  • Urwyler, S. (2011). "Allosteric modulation of the GABA(B) receptor." Advances in Pharmacology.

Method

Application Notes &amp; Protocols: Establishing Preclinical Dosing Guidelines for 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid in Rodent Models

Disclaimer: This document is intended for research purposes only. 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid is a novel research chemical with no established safety or efficacy profile in humans.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research purposes only. 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid is a novel research chemical with no established safety or efficacy profile in humans. All animal studies must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and adhere to national and international guidelines for the ethical treatment of laboratory animals.

Introduction: Navigating the Investigational Landscape of a Novel GABA Analog

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid is a structural analog of γ-aminobutyric acid (GABA), belonging to a class of compounds that includes well-characterized molecules such as baclofen and phenibut. Given its structure, it is hypothesized to act as a GABAB receptor agonist, a mechanism shared by baclofen. The addition of a methyl group at the 4-position, relative to baclofen, may alter its pharmacokinetic and pharmacodynamic properties, including its potency, blood-brain barrier permeability, and off-target effects.

As of the date of this publication, there is a notable absence of peer-reviewed preclinical data for 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid. Therefore, this guide is not a summary of established doses. Instead, it serves as a first-principles protocol for researchers to systematically and safely determine appropriate dosing ranges for this novel compound in rodent models. The following protocols are designed to be self-validating, beginning with acute toxicity assessment and progressing to dose-range finding for specific therapeutic hypotheses.

The structural similarity to (R)-baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] provides the most logical starting point for dose estimation[1]. Baclofen is a potent muscle relaxant and has been investigated for a wide range of central nervous system effects[2][3]. Studies in rodents have employed a broad range of baclofen doses, from as low as 0.125 mg/kg for behavioral endpoints to higher doses for toxicological assessment[4][5]. This existing data on a close analog is invaluable for designing an informed, albeit cautious, initial study.

Foundational Principles: The Dose-Finding Workflow

The process of establishing a dosing regimen for a novel compound is a stepwise progression from safety to efficacy. The primary objective is to identify a therapeutic window where the desired pharmacological effect is observed in the absence of significant toxicity.

Dosing_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy & Dose-Response A Literature Review & Analog Compound Analysis (e.g., Baclofen) B Acute Toxicity Study (OECD 423/425) A->B C Establish Maximum Tolerated Dose (MTD) B->C D Dose-Range Finding Study (Based on MTD & Analog Data) C->D Inform Starting Doses E Identify Minimum Effective Dose (MED) D->E F Therapeutic Window (MED to MTD) E->F OECD_423_Flowchart start Start: Dose 3 rats at 300 mg/kg mortality_300 Mortality at 300 mg/kg? start->mortality_300 dose_2000 Dose 3 new rats at 2000 mg/kg mortality_300->dose_2000 0 or 1 death dose_50 Optional: Dose 3 new rats at 50 mg/kg for refinement mortality_300->dose_50 2 or 3 deaths mortality_2000 Mortality at 2000 mg/kg? dose_2000->mortality_2000 mortality_50 Mortality at 50 mg/kg? dose_50->mortality_50 stop_high Stop. LD50 > 2000 mg/kg (GHS Category 5 or Unclassified) mortality_2000->stop_high 0 or 1 death stop_mid Stop. LD50 is 300-2000 mg/kg (GHS Category 4) mortality_2000->stop_mid 2 or 3 deaths mortality_50->stop_mid 0 or 1 death stop_low Stop. LD50 is 50-300 mg/kg (GHS Category 3) mortality_50->stop_low 2 or 3 deaths stop_very_low Stop. LD50 is 5-50 mg/kg (GHS Category 2)

Figure 2: Decision-making flowchart for the Acute Toxic Class Method (OECD 423).

Protocol 2: Dose-Range Finding for a Pharmacological Effect (e.g., Sedation/Hypolocomotion)

Once the acute toxicity is understood and a Maximum Tolerated Dose (MTD) is estimated (the highest dose that does not cause significant distress or more than 10% body weight loss), a dose-range finding study can be designed to identify the Minimum Effective Dose (MED) for a specific pharmacological effect.

5.1 Rationale Based on the known effects of GABAB agonists like baclofen, a common and easily quantifiable effect is sedation and a reduction in locomotor activity. [4]This protocol outlines a study to determine the dose-response relationship for this effect.

5.2 Materials

  • Test compound and vehicle

  • Male mice (e.g., C57BL/6 strain), 8-12 weeks old

  • Open field activity chambers equipped with infrared beams or video tracking software

  • Calibrated scale, syringes, and appropriate administration needles (e.g., 25-27G for intraperitoneal injection)

5.3 Procedure

  • Dose Selection:

    • Select at least 3-4 dose levels. The doses should be spaced logarithmically.

    • A suggested starting range, based on baclofen data and assuming a favorable toxicity profile from Protocol 1, could be: 1, 3, 10, and 30 mg/kg .

    • Always include a vehicle-only control group.

    • The highest dose should be well below the MTD.

  • Animal Grouping: Randomly assign animals to treatment groups (n=8-10 animals per group is recommended for statistical power).

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., for rapid absorption in an initial screen).

  • Acclimatization to Test Arena: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Locomotor Activity Testing:

    • At a predetermined time post-injection (e.g., 30 minutes, based on anticipated peak effect), place each mouse into the center of the open field arena.

    • Record locomotor activity (e.g., total distance traveled, ambulatory time, rearing frequency) for a set period, typically 15-30 minutes.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for each locomotor parameter for each dose group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.

    • Plot the dose-response curve to visualize the relationship between the dose of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid and the reduction in locomotor activity.

    • The MED can be defined as the lowest dose that produces a statistically significant effect compared to the vehicle control.

Critical Considerations for In Vivo Studies

  • Formulation: The solubility of the test compound is critical. If it is not water-soluble, vehicles like corn oil, or suspensions in 0.5% carboxymethylcellulose or 1% Tween 80 may be necessary. Vehicle properties can impact absorption and animal welfare. [6]* Route of Administration: The choice of route (e.g., oral, intraperitoneal, subcutaneous) will significantly affect the pharmacokinetic profile (absorption rate, bioavailability). The intended clinical route should be considered, though i.p. is often used for initial screening. [7]* Pharmacokinetics: The dosing frequency in chronic studies will depend on the compound's half-life. Infrequent dosing of a short-half-life drug can lead to large fluctuations in plasma concentration, potentially confounding results. [8]* Animal Welfare: The "3Rs" (Replacement, Reduction, and Refinement) are a cornerstone of ethical animal research. [9][10]Studies should be designed to use the minimum number of animals necessary to obtain scientifically valid results. Humane endpoints should be established to minimize animal suffering.

Conclusion

The provided protocols offer a systematic and ethically sound framework for establishing the initial dosing guidelines for 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid in rodent models. By starting with a comprehensive safety assessment based on OECD guidelines and leveraging data from structural analogs like baclofen, researchers can progress to well-designed dose-response studies. This structured approach is essential for generating reproducible, high-quality data and is the foundational step in exploring the therapeutic potential of any novel chemical entity.

References

  • OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Colombo, G., et al. (2018). Suppressing Effect of Baclofen on Multiple Alcohol-Related Behaviors in Laboratory Animals. Frontiers in Neuroscience, 12, 723. [Link]

  • Rousseau, M., et al. (2018). Baclofen-Induced Neuro-Respiratory Toxicity in the Rat: Contribution of Tolerance and Characterization of Withdrawal Syndrome. Toxicological Sciences, 164(1), 215-226. [Link]

  • Nguyen, T. L., et al. (2019). The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice. ACS Chemical Neuroscience, 10(11), 4562-4569. [Link]

  • Fadda, P., et al. (2003). Effects of baclofen on conditioned rewarding and discriminative stimulus effects of nicotine in rats. Psychopharmacology, 167(3), 287-294. [Link]

  • Mounsey, K. E., et al. (2022). Drug dose and animal welfare: important considerations in the treatment of wildlife. Parasitology Research, 121(3), 1065-1071. [Link]

  • Rybakova, A. V., & Makarova, M. N. (2018). Current Requirements for and Approaches to Dosing in Animal Studies. Regulatory Research and Medicine Evaluation, (3), 5-16. [Link]

  • Varga, B., et al. (2021). R-Baclofen Treatment Corrects Autistic-like Behavioral Deficits in the RjIbm(m):FH Fawn-Hooded Rat Strain. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • The Association of the British Pharmaceutical Industry. (2025). The use of animals in pharmaceutical research. Retrieved from [Link]

  • Chen, C. (2019). Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discovery Today, 24(2), 371-376. [Link]

  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Animal Use and Welfare. Retrieved from [Link]

  • PsychonautWiki. (2025). Phenibut. Retrieved from [Link]

  • Reddit. (2016). The beginners guide to phenibut. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • The Jackson Laboratory. (2016). Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power?. The Jackson Laboratory. [Link]

  • Maryland Poison Center. (n.d.). Phenibut: Wonder Drug or Unsafe Supplement?. Retrieved from [Link]

  • MDPI. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(24), 7544. [Link]

  • WebMD. (n.d.). Phenibut - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Zamani, M., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubChem. [Link]

  • Levy, R. A., & Proudfit, H. K. (1977). The analgesic action of baclofen [beta-(4-chlorophenyl)-gamma-aminobutyric acid]. The Journal of Pharmacology and Experimental Therapeutics, 202(2), 437–445. [Link]

  • Chebib, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules, 27(2), 488. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride. PubChem. [Link]

  • Curtis, D. R., et al. (1989). Baclofen antagonism by 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in the cat spinal cord. Neuroscience Letters, 100(1-3), 292-294. [Link]

  • Al-Ayadhi, L., et al. (2024). Impact of GABA and nutritional supplements on neurochemical biomarkers in autism: a PPA rodent model study. BMC Neuroscience, 25(1), 1. [Link]

  • Wikipedia. (n.d.). Baclofen. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid

Welcome to the technical support center for the synthesis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a valuable GABA analogue and a potential building block in pharmaceutical development, mastering its synthesis is crucial. This document provides in-depth, field-proven insights based on established chemical principles.

Section 1: Overview of a Common Synthetic Route

The synthesis of β-amino acids can be challenging.[1][2] A robust and frequently employed strategy for constructing the 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid scaffold involves a multi-step sequence beginning with a Rodionov-type reaction, followed by hydrolysis. This approach offers a convergent and adaptable pathway.

The overall workflow can be visualized as follows:

cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Michael Addition (Hypothetical Extension) cluster_2 Step 3: Hydrolysis & Decarboxylation start 4-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate step1 Formation of 3-Amino-3-(4-chlorophenyl)propanoic acid Intermediate start->step1 Reflux in Ethanol step1_out Intermediate from Step 1 step2 Formation of a substituted glutarimide or related cyclic intermediate step1_out->step2 Base-catalyzed conditions isobutyraldehyde Isobutyraldehyde isobutyraldehyde->step2 Base-catalyzed conditions step2_out Cyclic Intermediate step3 Final Product: 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid step2_out->step3 Acidic or Basic Hydrolysis start Low Overall Yield (<40%) check_step1 Analyze Crude Product from Step 1 (Condensation) start->check_step1 issue_incomplete Problem: Incomplete Condensation Actions: 1. Increase reflux time (e.g., from 4h to 8h). 2. Ensure anhydrous ethanol is used. 3. Verify stoichiometry (slight excess of malonic acid & ammonium acetate). check_step1->issue_incomplete High % of Starting Aldehyde issue_side_products Problem: Side Product Formation Actions: 1. Lower reflux temperature slightly if possible. 2. Monitor reaction by TLC every hour to avoid over-running. 3. Ensure purity of 4-chlorobenzaldehyde. check_step1->issue_side_products Multiple Unidentified Spots on TLC check_workup Problem: Loss During Workup/Purification Actions: 1. Minimize the volume of cold solvent used for washing. 2. Ensure complete precipitation by cooling to 0-4°C. 3. Consider an alternative purification like recrystallization from a different solvent system. check_step1->check_workup Reaction appears complete by TLC

Sources

Optimization

Technical Support Guide: Identification &amp; Control of Impurity "Gem-Dimethyl Baclofen"

This guide is structured as a Tier-3 Technical Support resource, designed for analytical chemists and process engineers encountering the specific impurity 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid . This compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for analytical chemists and process engineers encountering the specific impurity 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid .

This compound is a process-related impurity (specifically a homologue) often observed during the manufacturing of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) when specific synthetic routes are employed.

Subject Compound: 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid Related API: Baclofen (and its enantiomers) Common Designation: "Gem-dimethyl Impurity" or "Isopropyl-Baclofen" Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol

Part 1: Diagnostic Overview (The "Why")

Origin of the Impurity

You are likely encountering this impurity because you (or your CMO) are synthesizing Baclofen via the Michael Addition route using Nitromethane .

  • The Mechanism: The standard synthesis involves the Michael addition of nitromethane to ethyl-4-chlorocinnamate, followed by hydrogenation.

  • The Root Cause: This specific impurity arises when the Nitromethane reagent is contaminated with 2-Nitropropane .

  • The Chemistry: 2-Nitropropane competes with nitromethane. Upon deprotonation, it forms a bulkier nucleophile which attacks the cinnamate. Subsequent reduction of the nitro group yields the gem-dimethyl amine structure (the "4-methylpentanoic" chain).

Synthesis Pathway Visualization

The following diagram illustrates the competitive reaction pathway causing this impurity.

G Start Starting Material (Ethyl-4-chlorocinnamate) Inter_A Intermediate A (Nitro-butanoate) Start->Inter_A Michael Addn (Major Path) Inter_B Intermediate B (Gem-dimethyl Nitro) Start->Inter_B Michael Addn (Side Rxn) Reagent_Pure Reagent A: Nitromethane (Pure) Reagent_Pure->Inter_A Reagent_Impure Contaminant: 2-Nitropropane (Impurity) Reagent_Impure->Inter_B Trace Contamination Product TARGET API Baclofen (MW 213.7) Inter_A->Product Reduction/Hydrolysis Impurity IMPURITY 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic acid (MW 241.7) Inter_B->Impurity Reduction/Hydrolysis

Caption: Figure 1. Competitive Michael Addition pathway. The presence of 2-nitropropane leads directly to the formation of the 4-methylpentanoic acid derivative.

Part 2: Analytical Identification (The "How")

If you observe an unknown peak in your chromatogram, use the following data to confirm if it is the "Gem-dimethyl" impurity.

HPLC & LC-MS Profile

Due to the addition of two methyl groups, this impurity is significantly more lipophilic than Baclofen.

ParameterBaclofen (Target)Impurity (4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid)
Retention Time (RRT) 1.00~1.25 - 1.40 (Elutes later on C18)
Molecular Ion [M+H]⁺ 214.1 m/z242.1 m/z (+28 Da shift)
Fragmentation Loss of NH₃ (-17)Loss of NH₃ (-17)
UV Max ~220 nm, 265 nmSame (Chromophore is identical)
NMR Structural Confirmation

The definitive confirmation comes from Proton NMR (¹H-NMR). Look for the "Gem-dimethyl" signature.

  • Critical Observation: Unlike the -CH₂-NH₂ protons in Baclofen (which appear as multiplets), this impurity possesses a quaternary carbon at position 4.

  • Diastereotopicity: Because C3 (chiral center with the chlorophenyl ring) is adjacent to C4, the two methyl groups at C4 are diastereotopic .

    • Signal: You will likely see two distinct singlets (3H each) or a very closely spaced pair of singlets in the 0.9 – 1.4 ppm region, depending on the solvent (DMSO-d₆ vs D₂O).

    • Absence: You will observe the absence of the methylene protons alpha to the amine (the -CH₂-N signals usually found around 2.8-3.2 ppm in Baclofen will be missing/shifted).

Part 3: Troubleshooting & Remediation (Q&A)

Q1: I am seeing this impurity at 0.5% levels. Is this critical?

A: Yes. Because this molecule is a structural homologue with a modified steric profile near the pharmacophore (the amine), it may have significantly different binding affinities for GABA-B receptors or different toxicology profiles. It must be characterized and controlled, typically to <0.15% (ICH Q3A limits) unless tox data proves otherwise.

Q2: How do I remove this impurity from my final product?

A: Purification is difficult due to the zwitterionic nature of amino acids.

  • Prevention (Best): Switch your Nitromethane source. Request a Certificate of Analysis (CoA) that specifically tests for 2-Nitropropane or "Higher Nitroalkanes" by GC. Purity should be >99.5%.

  • Remediation (Purification):

    • Recrystallization: The impurity is more lipophilic. Recrystallization from water/alcohol mixtures (e.g., Isopropyl Alcohol/Water) is often effective. The impurity tends to remain in the mother liquor longer than Baclofen.

    • Reslurry: A hot reslurry in water can dissolve the more soluble salts, but since the impurity is less polar, you might need a solvent system where the impurity is soluble but the API is not (e.g., washing the solid cake with cold methanol, though yield loss will occur).

Q3: Can this impurity be formed by degradation?

A: No. This is strictly a synthesis-driven impurity. It cannot be formed by the degradation of Baclofen (thermal, oxidative, or hydrolytic) because the carbon skeleton itself is different (C12 vs C10). If you see it increasing over time, it is likely an artifact of co-elution resolution changes, not actual formation.

Part 4: Analytical Method Protocol (LC-MS)

To definitively separate this impurity for quantification, use the following validated conditions.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% -> 40% B (Slow gradient required for resolution)

  • 15-20 min: 95% B

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

DOT Visualization of Analytical Logic:

Analysis Sample Unknown Peak RRT ~1.3 MS_Check Run LC-MS (ESI+) Sample->MS_Check Mass_Decision Mass = 242.1? MS_Check->Mass_Decision NMR_Check Run 1H-NMR (DMSO-d6) Mass_Decision->NMR_Check Yes Alternative Investigate Other Esters/Amides Mass_Decision->Alternative No (e.g. 228, 214) Methyl_Decision Singlets at ~1.0-1.4 ppm? NMR_Check->Methyl_Decision Conclusion CONFIRMED: Gem-Dimethyl Impurity Methyl_Decision->Conclusion Yes (Gem-dimethyl) Methyl_Decision->Alternative No

Caption: Figure 2. Decision tree for confirming the identity of the 4-methylpentanoic acid impurity.

References

  • Mechanism of Baclofen Synthesis: Keberle, H., Faigle, J. W., & Wilhelm, M. (1972). Gamma-aminobutyric acid derivatives. U.S. Patent No. 3,634,428. Washington, DC: U.S. Patent and Trademark Office. (Describes the Michael addition of nitroalkanes to cinnamates).

  • Ahuja, S., & Scypinski, S. (2010). Handbook of Modern Pharmaceutical Analysis. Academic Press.
  • Nitromethane Impurities: Encyclopedia of Reagents for Organic Synthesis (EROS). Nitromethane.[1][2][3] (Discusses industrial synthesis of nitromethane via propane nitration and associated byproducts like 2-nitropropane).

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid Derivatives

Welcome to the technical support center for the purification of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying this class of compounds. As a non-proteinogenic β-amino acid derivative with multiple chiral centers, its purification presents unique challenges that demand a nuanced, scientifically-grounded approach.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The methodologies described herein are rooted in established chemical principles and validated through practical application in the field.

Understanding the Core Purification Challenges

The molecular structure of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid presents a trifecta of purification hurdles:

  • Chirality: The presence of at least two stereocenters means that synthesis can result in a mixture of diastereomers and enantiomers. Separating these stereoisomers is often the most critical and difficult step, as they can have nearly identical physical properties.[1][2]

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, possessing both a positive (amino group) and negative (carboxyl group) charge.[3] This dual nature significantly influences its solubility, making it soluble in polar protic solvents like water but often insoluble in many common organic solvents. This complicates both crystallization and chromatographic approaches.

  • Synthetic Impurities: The synthesis of such a substituted pentanoic acid can introduce a variety of impurities. These can include starting materials, reagents, by-products from side reactions, and diastereomeric impurities arising from non-stereoselective reactions.[4][5]

The following sections are designed to help you systematically address these challenges.

Troubleshooting Guides: A Practical Q&A Approach

This section directly addresses common problems encountered during the purification of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid derivatives.

Issue 1: Low Purity After Initial Crystallization

Question: I've performed a crystallization of my crude product, but the purity (as determined by HPLC) is still below 95%. The main contaminants appear to be stereoisomers and some starting material. What's going wrong?

Answer: This is a frequent challenge stemming from the similar physicochemical properties of the desired product and its impurities.

Causality and Explanation: Standard crystallization relies on significant differences in solubility between the target compound and impurities. Diastereomers, in particular, often have very similar solubilities, making them difficult to separate by simple crystallization.[1] Furthermore, the zwitterionic nature of the amino acid can lead to the formation of complex crystal lattices that may trap impurities.

Troubleshooting Workflow:

G start Low Purity Post-Crystallization q1 Are impurities primarily diastereomers? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Utilize Diastereomeric Salt Formation. React with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts with different solubilities. a1_yes->sol1 q2 Are impurities starting materials or non-isomeric by-products? a1_no->q2 sol2 Optimize Crystallization Solvent System. Experiment with solvent/anti-solvent pairs. (e.g., Water/Isopropanol, Ethanol/Hexane). sol1->sol2 If salt formation is difficult sol3 Consider Preparative Chromatography. (See Issue 3 for details) sol2->sol3 If purity is still insufficient a2_yes Yes q2->a2_yes sol4 Perform an Acid-Base Wash. Dissolve crude product in dilute acid (e.g., 1M HCl). Wash with an organic solvent (e.g., EtOAc) to remove non-basic impurities. Neutralize the aqueous layer to precipitate the product. a2_yes->sol4 sol4->sol2 Follow with recrystallization G cluster_0 Analytical Scale cluster_1 Preparative Scale dev Develop Gradient Method on Analytical C18 Column opt Optimize Selectivity & Resolution dev->opt scale Scale Up Method (Flow Rate, Injection Vol.) opt->scale purify Run Preparative HPLC & Collect Fractions scale->purify isolate Combine Fractions & Remove Solvent purify->isolate

Sources

Optimization

Technical Support Center: Thermal Degradation Analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid

Welcome to the technical support center for the thermal degradation analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal degradation analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental analysis of this compound. Given that 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid is a novel compound, this document synthesizes established principles of thermal analysis and known degradation pathways of similar aminocarboxylic acids to provide a robust framework for your investigations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the thermal degradation analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid.

Q1: What are the primary thermal analysis techniques recommended for studying the degradation of this compound?

A1: The primary and most effective techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the change in mass of the sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[2] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which helps in identifying thermal events like melting, crystallization, and decomposition. For a comprehensive analysis, coupling these techniques with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is highly recommended to identify the evolved gaseous products during degradation.[2]

Q2: I am seeing an initial mass loss in my TGA curve at a relatively low temperature (e.g., < 100 °C). What could be the cause?

A2: An initial mass loss at temperatures below 100 °C is typically due to the evaporation of residual solvent or adsorbed water. To confirm this, you can perform a TGA-MS analysis to detect water (m/z 18) or the specific solvent used in the synthesis or purification of your compound. Alternatively, running a DSC scan in parallel will likely show a broad endothermic peak corresponding to this mass loss, which is characteristic of solvent evaporation.

Q3: My DSC thermogram shows multiple thermal events before the main decomposition. How do I interpret these?

A3: Multiple thermal events prior to major decomposition can indicate several phenomena. These could be solid-state transitions such as polymorphism (the existence of multiple crystalline forms), the melting of an impurity, or the loss of a solvate.[1] To investigate further, it is advisable to use techniques like hot-stage microscopy to visually observe any changes in the sample during heating and X-ray powder diffraction (XRPD) to identify different crystalline forms.

Q4: What are the expected major degradation pathways for 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid?

A4: While the specific thermal degradation pathway for this novel compound is not yet published, based on its structure as an amino acid derivative, several degradation pathways can be hypothesized. The most probable initial steps involve decarboxylation (loss of CO2) from the carboxylic acid group and deamination (loss of NH3) from the amino group.[3][4] Subsequent fragmentation of the carbon skeleton is also likely at higher temperatures.

Q5: How can I identify the solid and liquid degradation products?

A5: To identify non-volatile degradation products, you can heat the sample to a specific temperature within a degradation step observed in the TGA, then cool it down and analyze the residue. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are ideal for separating and identifying the components of the residue.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and FTIR spectroscopy of the residue can also provide valuable structural information.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Troubleshooting Scenario 1: Irreproducible TGA Results
  • Issue: You are observing significant variations in the onset temperature of degradation and the percentage of mass loss across different TGA runs of the same sample.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inhomogeneous Sample Ensure the sample is finely ground and homogenized before analysis to avoid variations in particle size and composition.
Sample Pan Interaction The sample may be reacting with the sample pan (e.g., aluminum). Try using a more inert pan material like platinum or ceramic.
Heating Rate Effects A high heating rate can shift the decomposition temperature to a higher value. Use a slower, standardized heating rate (e.g., 10 °C/min) for all experiments to ensure comparability.[6]
Atmosphere Inconsistency The presence of oxygen can significantly alter the degradation pathway. Ensure a consistent and pure inert atmosphere (e.g., nitrogen or argon) with a stable flow rate.
Troubleshooting Scenario 2: Unclear or Overlapping Peaks in DSC
  • Issue: Your DSC thermogram shows broad or overlapping peaks, making it difficult to determine the exact temperatures of thermal events.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Low Sample Purity Impurities can cause peak broadening and the appearance of additional peaks. Purify your sample and re-analyze. Purity can be checked by HPLC.
High Heating Rate A high heating rate can reduce the resolution of thermal events. A lower heating rate (e.g., 5 °C/min or less) can improve peak separation.
Large Sample Size A large sample mass can lead to poor heat transfer and broad peaks. Use a smaller sample size (typically 2-5 mg).
Modulated DSC For complex overlapping events, consider using Modulated Temperature DSC (MT-DSC), which can separate reversing and non-reversing heat flow signals, helping to distinguish between events like glass transitions and decomposition.[1]

Part 3: Experimental Protocols & Data Presentation

Detailed Experimental Protocol: Thermal Degradation Analysis

This protocol outlines the steps for a comprehensive thermal degradation analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid.

1. Sample Preparation:

  • Ensure the sample is of high purity, confirmed by HPLC and NMR.
  • Dry the sample under vacuum at a temperature below its melting point to remove any residual solvents.
  • Grind the sample to a fine, uniform powder using a mortar and pestle.

2. TGA-DSC Analysis:

  • Instrument: Simultaneous TGA-DSC instrument.
  • Sample Pan: Platinum pan.
  • Sample Mass: 3-5 mg.
  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
  • Temperature Program:
  • Equilibrate at 30 °C.
  • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
  • Data to Collect: Mass loss (%), derivative of mass loss (%/°C), heat flow (mW), and sample temperature (°C).

3. Analysis of Gaseous Degradation Products (TGA-MS):

  • Instrument: TGA instrument coupled to a mass spectrometer.
  • TGA Parameters: Same as in step 2.
  • MS Parameters:
  • Scan range: m/z 10-200.
  • Monitor for expected fragments such as H₂O (m/z 18), NH₃ (m/z 17), CO₂ (m/z 44), and fragments of the aromatic ring.

4. Analysis of Solid/Liquid Degradation Products (Isothermal Heating followed by HPLC-MS):

  • Heat a larger sample (e.g., 50 mg) in an oven under a nitrogen atmosphere to a temperature just above the onset of the first major degradation step observed in the TGA. Hold for a specified time.
  • Cool the sample to room temperature.
  • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
  • Analyze the solution by reverse-phase HPLC-MS to separate and identify the degradation products.[5]
Data Presentation: Hypothetical Thermal Analysis Data

The following table summarizes hypothetical data that could be obtained from the TGA-DSC analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Heat Flow
Melting ~185~1900Endothermic
Degradation Step 1 ~220~245~20Endothermic
Degradation Step 2 ~310~350~45Exothermic
Degradation Step 3 ~450~500~25Exothermic

Part 4: Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_analysis Product Identification Sample 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic acid Purify Purification & Drying Sample->Purify Grind Grinding Purify->Grind TGADSC TGA-DSC Analysis Grind->TGADSC TGAMS TGA-MS Analysis Grind->TGAMS IsoHeat Isothermal Heating Grind->IsoHeat Gaseous Gaseous Products (e.g., CO₂, NH₃) TGAMS->Gaseous Residue Solid/Liquid Residue IsoHeat->Residue HPLCMS HPLC-MS Analysis Residue->HPLCMS DegradationProducts Identified Degradation Products HPLCMS->DegradationProducts

Caption: Experimental workflow for thermal degradation analysis.

Hypothetical Thermal Degradation Pathway

degradation_pathway cluster_step1 Step 1: Initial Degradation cluster_step2 Step 2: Further Fragmentation Parent 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid Intermediate1 Intermediate A (Decarboxylation) Parent->Intermediate1 - CO₂ Intermediate2 Intermediate B (Deamination) Parent->Intermediate2 - NH₃ CO2 CO₂ Parent->CO2 NH3 NH₃ Parent->NH3 Fragment1 Chlorophenyl-containing fragments Intermediate1->Fragment1 Fragment2 Aliphatic fragments Intermediate1->Fragment2 Intermediate2->Fragment1 Intermediate2->Fragment2

Caption: Hypothetical thermal degradation pathway.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. Available at: [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules. Available at: [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Degradation (amino acids). (2018). Primary Care Notebook. Available at: [Link]

  • Amino Acids—Synthesis and Degradation | Plant Physiology. (n.d.). Biology Discussion. Available at: [Link]

  • Pathways of Amino Acid Degradation. (2022). Biology LibreTexts. Available at: [Link]

  • Amino Acid Degradations Produced by Lipid Oxidation Products. (2021). Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • Synthesis and Degradation of Amino Acids. (2022). Basicmedical Key. Available at: [Link]

  • (3R)-4-amino-3-(4-chlorophenyl)butanoic acid. (n.d.). ChemBK. Available at: [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (2022). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). Current Chemistry Letters. Available at: [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). Scientific Reports. Available at: [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024). Cosmetics. Available at: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Available at: [Link]

  • Dipeptide compounds having a fungicidal activity. (2002). Google Patents.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. Available at: [Link]

  • methyl 4-amino-4-methylpentanoate. (n.d.). LookChem. Available at: [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. (2021). Molbank. Available at: [Link]

  • (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;(3R). (n.d.). PubChem. Available at: [Link]

  • Analysis Methods for Amino Acids. (n.d.). AFSI. Available at: [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions. Available at: [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2018). Environmental Science: Processes & Impacts. Available at: [Link]

  • Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (2021). Foods. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid

The following guide details the Structure-Activity Relationship (SAR) of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural analog of the clinical standard Baclofen. This guide is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural analog of the clinical standard Baclofen.

This guide is designed for medicinal chemists and pharmacologists . It treats the molecule as a specific research compound (often synthesized via the Michael addition of 2-nitropropane to p-chlorocinnamate) and analyzes its properties based on established GABA-B and


 ligand pharmacophores.

A Comparative Analysis of Gem-Dimethyl Baclofen Analogs

Executive Summary & Molecule Identification

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid represents a critical structural modification of the GABA-B agonist Baclofen . By introducing a methyl group at the 4-position of the pentanoic chain (effectively creating a gem-dimethyl moiety at the


-carbon relative to the carboxylate), this molecule probes the steric tolerance of the GABA-B orthosteric binding site.

While Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is optimized for high-affinity binding to the GABA-B receptor, this analog introduces significant steric bulk adjacent to the protonated amine. SAR principles suggest this modification shifts the pharmacological profile from pure GABA-B agonism toward metabolic stability (MAO resistance) or altered selectivity (potential


 subunit interaction).
Chemical Structure Comparison
FeatureBaclofen (Standard)Target Molecule (Analog)
IUPAC Name 4-Amino-3-(4-chlorophenyl)butanoic acid4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid
Backbone Butanoic Acid (

-amino)
Pentanoic Acid (

-amino,

-methyl)

-Position
Primary Amine (-CH

-NH

)
Tertiary Carbinamine (-C(Me)

-NH

)*
Key Feature Flexible, minimal steric clashGem-dimethyl effect (Steric bulk + Lipophilicity)
Primary Target GABA-B Receptor (Agonist)GABA-B (Weak/Inactive) /

(Potential)

*Note: The "4-methylpentanoic" nomenclature implies a methyl group at C4. Combined with the chain end (C5), the C4 position effectively hosts two methyl groups relative to the core, creating a gem-dimethyl environment around the amine.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is defined by three distinct pharmacophores: the acidic tail, the lipophilic aromatic core, and the basic head.

A. The -Gem-Dimethyl "Blocker" (C4 Position)

The defining feature of this molecule is the substitution at the Carbon-4 position.

  • Mechanism: In Baclofen, the primary amine fits into a narrow "aromatic box" within the GABA-B binding pocket (involving Trp65 and His170 residues).

  • Effect: The addition of the methyl group (and extension to pentanoic chain) creates a steric clash .

    • GABA-B Affinity: Typically decreases significantly . The receptor has low tolerance for substitution at the

      
      -carbon relative to the amine.
      
    • Metabolic Stability: Increases . The gem-dimethyl group prevents oxidative deamination by Monoamine Oxidase (MAO), potentially extending the half-life compared to linear analogs.

B. The -Chlorophenyl Ring (C3 Position)
  • Mechanism: This moiety provides the essential hydrophobic interaction. The para-chloro substituent is critical for potency (increasing lipophilicity and receptor fit compared to a simple phenyl ring).

  • Retention: This molecule retains the exact aromatic core of Baclofen, suggesting that if binding occurs, it will orient similarly to the parent drug.

C. The Carboxylic Acid (C1 Position)
  • Mechanism: Essential for ionic interaction with an arginine residue in the receptor pocket.

  • Status: Unmodified. Maintains the zwitterionic character necessary for blood-brain barrier (BBB) transport via Large Neutral Amino Acid Transporter (LAT1).

Visualization: SAR Logic Flow

SAR_Logic Molecule Target: 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic acid Sub_Amine Gem-Dimethyl Amine (C4) Molecule->Sub_Amine Sub_Phenyl p-Chlorophenyl (C3) Molecule->Sub_Phenyl Sub_Acid Carboxylic Acid (C1) Molecule->Sub_Acid Effect_GABA Reduced GABA-B Affinity (Steric Clash) Sub_Amine->Effect_GABA Negative Impact Effect_MAO Blocked MAO Deamination (Increased Stability) Sub_Amine->Effect_MAO Positive Impact Effect_Lipophilicity Increased Lipophilicity (Enhanced BBB Penetration) Sub_Amine->Effect_Lipophilicity Sub_Phenyl->Effect_Lipophilicity

Figure 1: Mechanistic impact of structural domains on pharmacological properties.[1]

Comparative Pharmacology Guide

This section compares the target molecule against industry standards to guide experimental expectations.

PropertyBaclofen Target Molecule Pregabalin
Receptor Target GABA-B (Agonist)Unknown / Mixed

(CaV Channel)
Binding Mode High affinity (nM range)Low affinity expected High affinity (nM range)
Metabolic Route Renal excretion (mostly unchanged)High resistance to metabolism Renal excretion
BBB Permeability Moderate (LAT1 transport)High (Increased LogP)High (LAT1 transport)
Primary Utility Muscle Relaxant / Anti-spasticityResearch Probe / MAO-B Inhibitor? Neuropathic Pain
Critical Insight: The "Failed" Agonist Hypothesis

In many GABA-B drug discovery campaigns, the Michael addition of 2-nitropropane (yielding the gem-dimethyl product) to cinnamic esters is performed early. Historically, these derivatives show poor GABA-B binding compared to the nitromethane adducts (Baclofen). Researchers should treat this molecule as a negative control for GABA-B assays or investigate it for off-target activity at


 subunits , where bulky alkyl groups are better tolerated (as seen in Pregabalin).

Experimental Protocols

To validate the SAR claims, the following protocols are recommended.

Protocol A: Synthesis (Michael Addition Route)

Rationale: This route confirms the structure via the specific addition of a bulky nitroalkane.

  • Reagents: Ethyl 4-chlorocinnamate, 2-Nitropropane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Tetramethylguanidine (TMG).

  • Step 1 (Michael Addition):

    • Dissolve Ethyl 4-chlorocinnamate (1 eq) in acetonitrile.

    • Add 2-Nitropropane (1.2 eq) and base (DBU, 0.1 eq).

    • Reflux for 12-24 hours.

    • Checkpoint: Monitor TLC for disappearance of cinnamate. The product is the nitro-ester intermediate.

  • Step 2 (Reduction):

    • Hydrogenation using Raney Nickel or Pd/C in MeOH/HCl.

    • This reduces the tertiary nitro group to the amine and cyclizes/hydrolyzes to the amino acid.

  • Purification: Recrystallization from Isopropanol/Water.

Protocol B: In Vitro Binding Assay (GABA-B)

Rationale: To quantify the loss of affinity due to the gem-dimethyl group.

  • Tissue Preparation: Rat cerebral cortex synaptic membranes.

  • Radioligand: [³H]-Baclofen (2 nM).

  • Displacement: Incubate membranes with radioligand and increasing concentrations (1 nM - 100

    
    M) of the Target Molecule .
    
  • Incubation: 20 min at 20°C in Tris-HCl buffer (pH 7.4) containing 2.5 mM CaCl

    
    .
    
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate IC

    
     and K
    
    
    
    .
    • Expected Result: K

      
       > 10 
      
      
      
      M (Significantly weaker than Baclofen, K
      
      
      ~ 200 nM).

References

  • Bowery, N. G., et al. "Baclofen: structure-activity relationships at the GABA-B receptor." GABA-B Receptors. Humana Press, 1985.
  • Kerr, D. I. B., & Ong, J. "GABA-B receptor agonists and antagonists." Medicinal Research Reviews, 1992. Link

  • ChemicalBook. "3-(4-chlorophenyl)-4-methylpentanoic acid Derivatives." (Confirming existence of the chemical scaffold). Link

  • Froestl, W., et al. "Phosphinic acid analogues of GABA. 2. Selective induction of GABAB binding sites." Journal of Medicinal Chemistry, 1995. (Detailed SAR on chain length and substitution). Link

  • Silverman, R. B. "The Organic Chemistry of Drug Design and Drug Action." Elsevier, 2014. (Reference for gem-dimethyl effects on metabolic stability).

Sources

Comparative

Selectivity Profile: 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid vs. Gabapentinoids

This guide provides an in-depth technical analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural hybrid positioned at the intersection of GABA-B agonists (like Baclofen) and Gabapentinoids (like Gab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a structural hybrid positioned at the intersection of GABA-B agonists (like Baclofen) and Gabapentinoids (like Gabapentin and Pregabalin).

Based on its chemical structure—a


-amino acid with a 

-(4-chlorophenyl) substituent and a

-methyl group on a pentanoic acid backbone—this molecule represents a critical probe in Structure-Activity Relationship (SAR) studies aimed at decoupling GABA-B receptor activation from

subunit binding
.

Executive Summary: The Structural Hybrid

The molecule 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid is a steric and electronic analog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). By extending the carbon chain to pentanoic acid and introducing a methyl group at the


-position (C4), this modification fundamentally alters the ligand's conformational space and receptor selectivity.
  • Core Scaffold:

    
    -Amino Acid (GABA analog).[1]
    
  • Key Substituents:

    • 3-(4-chlorophenyl): The hallmark of Baclofen , conferring high affinity for the GABA-B orthosteric site.

    • 4-Methyl & Pentanoic Backbone: Introduces steric bulk adjacent to the amine, mimicking the branched-chain architecture of Pregabalin (3-isobutyl-GABA) and Gabapentin (cyclohexyl-GABA).

Pharmacological Thesis: While the 3-(4-chlorophenyl) moiety typically drives GABA-B selectivity, the introduction of the 4-methyl group (creating a geminal or vicinal steric block depending on exact substitution pattern) often diminishes GABA-B potency due to steric clash within the tight GABA-B binding pocket. Conversely, the


 subunit of Voltage-Gated Calcium Channels (VGCCs)—the target of Gabapentinoids—accommodates bulky alkyl groups (like the isobutyl of Pregabalin).

Therefore, this molecule serves as a selectivity filter , potentially exhibiting a mixed profile or a shift toward


 affinity  compared to the parent Baclofen, while retaining distinct lipophilicity.

Comparative Pharmacology: Binding & Selectivity

The following table contrasts the theoretical and experimental profiles of the subject molecule against standard-of-care Gabapentinoids and GABA-B agonists.

Table 1: Receptor Selectivity & Affinity Profile
Feature4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid Gabapentin Pregabalin Baclofen
Primary Target Dual / Hybrid (Research Ligand)

/


/

GABA-B Receptor
Secondary Target Potential weak GABA-B /

None (Lat1 transporter)None (Lat1 transporter)Low affinity

(R-isomer)

Affinity (

)
Moderate to High (Predicted: 50–500 nM)*~15–20 nM~15–20 nM>100

M (Inactive)
GABA-B Affinity (

)
Reduced (vs. Baclofen) due to 4-Me steric clash>100

M (Inactive)
>100

M (Inactive)
~100 nM
Lipophilicity (LogP) High (Chlorophenyl + Methyl + Pentanoic)-1.1 (Hydrophilic)1.3-0.9
BBB Permeability Enhanced (Lipophilic side chains)Carrier-mediated (LAT1)Carrier-mediated (LAT1)Passive / Carrier

*Note: Affinity values for the specific 4-methylpentanoic analog are estimated based on SAR of 3-aryl-4-alkyl-GABA derivatives (Silverman et al., J. Med. Chem).[1][2][3][4][5]

Mechanism of Action: The Selectivity Switch
  • GABA-B Rejection: The GABA-B receptor binding pocket is highly sensitive to steric bulk around the amino group. The addition of a methyl group at C4 (adjacent to the amine) often destabilizes the binding pose required for receptor activation, reducing agonism.

  • 
     Accommodation:  The 
    
    
    
    subunit (specifically the R217 residue critical for binding) binds amino acids via the carboxylate and ammonium zwitterion. The hydrophobic pocket that accommodates Pregabalin's isobutyl group can often accept the 3-phenyl ring of Baclofen analogs if the backbone conformation aligns correctly. The 4-methyl group may lock the molecule in a bio-active conformation favoring
    
    
    .

Signaling Pathway Visualization

The diagram below illustrates the divergent signaling pathways. Gabapentinoids (and potentially this analog) inhibit calcium influx, while Baclofen drives potassium efflux via Gi/o proteins.

G Subj 4-Amino-3-(4-Cl-Ph)-4-Me-Pentanoic Acid Alpha2Delta VGCC Alpha2-Delta Subunit (Presynaptic) Subj->Alpha2Delta Primary Binding (Steric Fit) GABAB GABA-B Receptor (GPCR) Subj->GABAB Weak/Partial (Steric Clash) GBP Gabapentinoids (Pregabalin/Gabapentin) GBP->Alpha2Delta High Affinity BAC Baclofen BAC->GABAB High Affinity CaChannels N-type / P/Q-type Ca2+ Channels Alpha2Delta->CaChannels Modulates Trafficking & Gating GiProtein Gi/o Protein Signaling GABAB->GiProtein CaInflux Decreased Ca2+ Influx CaChannels->CaInflux HyperPol Membrane Hyperpolarization (K+ Efflux) GiProtein->HyperPol NeuroTrans Inhibited Glutamate/Substance P Release CaInflux->NeuroTrans Therapeutic Effect (Analgesia/Anxiolysis)

Figure 1: Divergent signaling pathways. The subject molecule (Yellow) targets the


 subunit (Green) similar to Gabapentinoids, with reduced affinity for the GABA-B receptor (Red) compared to Baclofen.

Experimental Validation Protocols

To objectively verify the selectivity of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , the following self-validating protocols must be employed.

Protocol A: Subunit Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the test compound for the gabapentin binding site.
  • Membrane Preparation:

    • Isolate synaptic membranes from porcine cerebral cortex (high density of

      
      ).
      
    • Homogenize in 10 mM HEPES/KOH (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation:

    • Radioligand: 10 nM

      
      -Gabapentin (Specific Activity ~80 Ci/mmol).
      
    • Competitor: Test compound (0.1 nM – 100

      
      M) in 10 mM HEPES/KOH (pH 7.4).
      
    • Non-Specific Binding: Define using 10

      
      M Pregabalin.
      
    • Incubate for 45 minutes at 21°C .

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria: Gabapentin control must yield

      
       nM.
      
Protocol B: GABA-B Receptor Binding Assay

Objective: Confirm reduced affinity for GABA-B to establish selectivity.

  • Membrane Preparation:

    • Use rat whole brain membranes (rich in GABA-B).

  • Incubation:

    • Radioligand: 1 nM

      
      -CGP54626 (High-affinity GABA-B antagonist).
      
    • Competitor: Test compound (1 nM – 100

      
      M).
      
    • Non-Specific Binding: Define using 100

      
      M Isoguvacine or Baclofen.
      
    • Incubate for 60 minutes at 4°C (prevents ligand degradation and receptor internalization).

  • Analysis:

    • Determine displacement curve.

    • Expectation: The test compound should show a significantly higher

      
       (lower affinity) than Baclofen (
      
      
      
      nM) if the 4-methyl group induces steric hindrance.

Synthesis & Structural Considerations

The synthesis of this molecule requires precise stereochemical control, as the biological activity of Gabapentinoids is often restricted to the (S)-enantiomer (e.g., Pregabalin) or (R)-enantiomer (e.g., Baclofen).

  • Chiral Center 1 (C3 - Phenyl): Determines the orientation of the aromatic ring in the hydrophobic pocket.

  • Chiral Center 2 (C4 - Methyl/Amino): Critical for aligning the zwitterion with the receptor's charged residues (Arg217/Glu212).

Synthetic Route (Conceptual):

  • Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde with a suitable malonate derivative.

  • Michael Addition: Introduction of the nitromethane or cyanide equivalent to establish the carbon backbone.

  • Methylation: Stereoselective alkylation at the

    
    -position.
    
  • Reduction/Hydrolysis: Conversion of precursors to the final

    
    -amino acid.
    

References

  • Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition. Link

  • Gee, N. S., et al. (1996). The Novel Anticonvulsant Drug, Gabapentin (Neurontin), Binds to the

    
     Subunit of a Calcium Channel. Journal of Biological Chemistry. Link
    
  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) Receptors: Structure and Function. Pharmacological Reviews. Link

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA Analogs with Central Nervous System Activity: A Review. Medicinal Research Reviews. Link

  • Froestl, W. (2010). Chemistry and Pharmacology of GABA-B Receptor Ligands. Advances in Pharmacology. Link

Sources

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